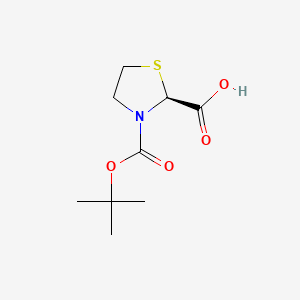

(S)-3-Boc-2-thiazolidinecarboxylic acid

Vue d'ensemble

Description

(S)-3-Boc-2-thiazolidinecarboxylic acid (also known as Boc-Thz) is an important organic compound that is widely used in synthetic organic chemistry, biochemistry, and medicinal chemistry. Boc-Thz is a chiral, sulfur-containing molecule that can be used as a building block for the synthesis of many other compounds. As a result, it has a wide range of applications in the research and development of new drugs, materials, and other products.

Applications De Recherche Scientifique

Catalysis and Synthesis

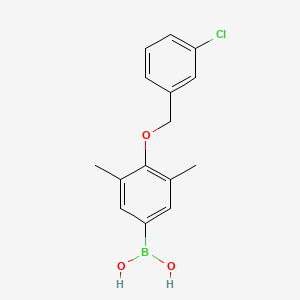

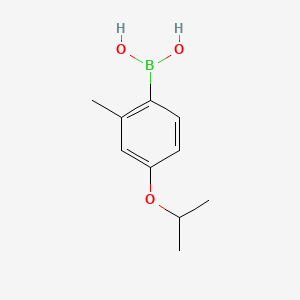

Boronic acid catalysis (BAC) facilitates the activation of unsaturated carboxylic acids in dipolar [3+2] cycloadditions, enabling the production of small heterocyclic products with pharmaceutical relevance. These products, such as triazoles and isoxazoles, are formed directly and retain a free carboxylic acid functionality, allowing for further transformations without prior masking or functionalization. BAC provides faster reactions under milder conditions, with improved yields and regioselectivities, showcasing a method that could potentially involve derivatives like "(S)-3-Boc-2-thiazolidinecarboxylic acid" for the synthesis of bioactive molecules (Zheng, McDonald, & Hall, 2010).

Organometallic Complexes

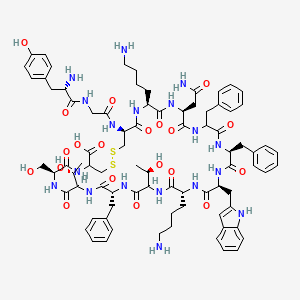

The study of organometallic peptide N-heterocyclic carbene (NHC) complexes of Cp∗Rh(III) and arene Ru(II) derived from thiazolylalanine, an unnatural amino acid similar in structure to "this compound," shows the potential for creating bioconjugates. These complexes represent the first examples of metal bioconjugates based on thiazolylalanine derivatives, indicating a novel approach to designing organometallic complexes for biological applications (Lemke & Metzler‐Nolte, 2011).

Synthesis of Cyclosulfamides

A practical method for synthesizing cyclosulfamides (1,2,5-thiadiazolidines 1,1-dioxides) N2 substituted by the BOC group from chlorosulfonyl isocyanate and nitrogen mustards or amino acids has been reported. This approach, potentially involving "this compound," offers valuable tools for asymmetric synthesis, demonstrating the compound's versatility in creating structurally complex molecules (Regainia et al., 2000).

Antioxidant Potential

Thiazolidine and pyrrolidine compounds containing a thiourea moiety, synthesized using boric acid in a multicomponent methodology, show significant antioxidant activity. This research highlights the potential of thiazolidine derivatives, like "this compound," in mitigating oxidative stress and reducing cellular injury, underscoring their importance in developing antioxidant therapies (Silva et al., 2015).

Propriétés

IUPAC Name |

(2S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-4-5-15-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAXPNDMEODKHI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCSC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCS[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563909 | |

| Record name | (2S)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

891192-95-3 | |

| Record name | (2S)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

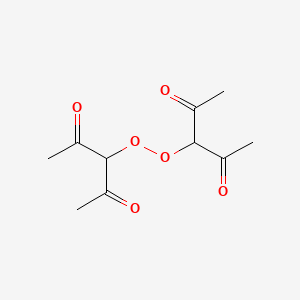

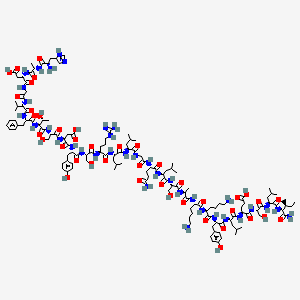

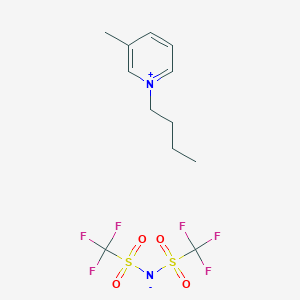

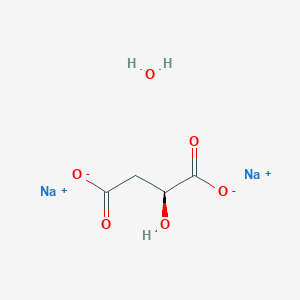

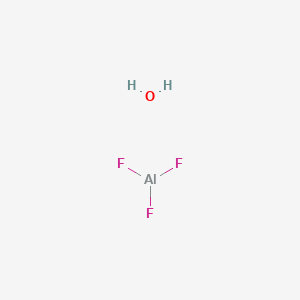

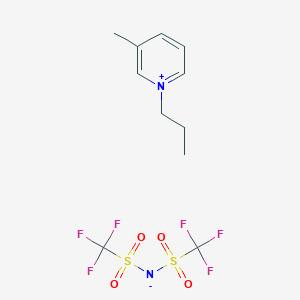

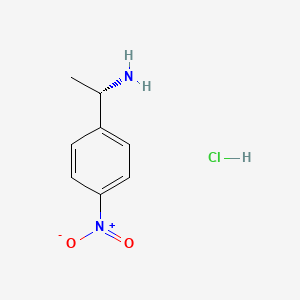

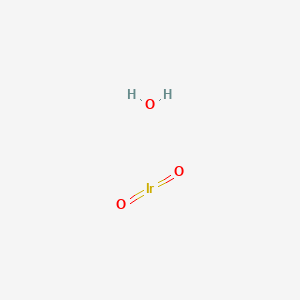

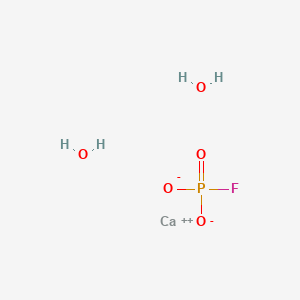

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.